molecular formula C19H20BrN3O3S B11224077 N-(4-bromophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(4-bromophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11224077
M. Wt: 450.4 g/mol
InChI Key: IQEHSDRXXVHNNR-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of benzothiadiazine derivatives . Its chemical structure consists of a benzothiadiazine core with a 4-bromophenyl substituent and a carboxamide group.
  • The systematic name is quite a mouthful, so let’s break it down:

      N-(4-bromophenyl): Indicates the substitution at the nitrogen atom with a 4-bromophenyl group.

      4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide: Describes the fused benzothiadiazine ring system with an isobutyl and a methyl group, along with the carboxamide functionality.

      1,1-dioxide: Refers to the presence of two oxygen atoms as a dioxide group.

  • This compound may have interesting biological and pharmacological properties due to its structural features.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via cyclization reactions starting from appropriate precursors.

      Reaction Conditions: Specific conditions depend on the synthetic route, but they typically involve heating, acid catalysis, and purification steps.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, such as hydroxylated or halogenated forms.

  • Scientific Research Applications

      Biology: Investigating its interactions with biological molecules (enzymes, receptors) and potential therapeutic effects.

      Medicine: Assessing its pharmacological properties, toxicity, and potential as a drug candidate.

      Industry: Possible applications in materials science, catalysis, or as intermediates in drug synthesis.

  • Mechanism of Action

    • The exact mechanism remains elusive, but it likely involves interactions with cellular targets. Further research is needed to elucidate its mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Its specific combination of substituents (4-bromophenyl, isobutyl, and methyl) sets it apart.

      Similar Compounds: Other benzothiadiazine derivatives, such as hydrochlorothiazide (a diuretic) and chlorothiazide (used for hypertension), share structural similarities.

    Properties

    Molecular Formula

    C19H20BrN3O3S

    Molecular Weight

    450.4 g/mol

    IUPAC Name

    N-(4-bromophenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

    InChI

    InChI=1S/C19H20BrN3O3S/c1-12(2)11-23-13(3)22-27(25,26)18-10-14(4-9-17(18)23)19(24)21-16-7-5-15(20)6-8-16/h4-10,12H,11H2,1-3H3,(H,21,24)

    InChI Key

    IQEHSDRXXVHNNR-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br

    Origin of Product

    United States

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